molecular formula C8H6BrNOS B184867 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one CAS No. 90814-91-8

7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one

Cat. No. B184867
CAS RN: 90814-91-8
M. Wt: 244.11 g/mol
InChI Key: MDFPWMKBRDOSGB-UHFFFAOYSA-N
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Description

Unfortunately, there is no specific information available on “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one”. However, it seems to be a derivative of benzothiazine1, which is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine1.



Synthesis Analysis

There is no direct information available on the synthesis of “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one”. However, benzothiazines have been of enormous interest to synthetic chemists1. An enantioselective synthesis of such benzothiazines has been developed1.



Molecular Structure Analysis

The molecular structure of “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one” is not directly available. However, it can be inferred that it contains a benzothiazine core with a bromine atom at the 7th position.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one”. However, benzothiazines have been used in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one” are not directly available. However, benzothiazines are known to be aromatic organic compounds1.


Scientific Research Applications

  • Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides

    • Scientific Field : Organic Chemistry .
    • Summary of the Application : This research focuses on the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
    • Methods of Application : The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
    • Results or Outcomes : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria

    • Scientific Field : Medicinal Chemistry .
    • Summary of the Application : This research focuses on the discovery of novel compounds which inhibit quorum sensing without being antibiotic .
    • Methods of Application : The library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated .
    • Results or Outcomes : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1 and 45.5 μg mL−1, respectively .

Safety And Hazards

There is no specific safety and hazard information available for “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one”. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

There is no specific information available on the future directions of “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one”. However, benzothiazines have been of enormous interest to synthetic chemists1, suggesting potential future research directions in this field.


Please note that the information provided is based on the closest available compounds and may not fully represent “7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one”. For more accurate information, further research and experimental data would be needed.


properties

IUPAC Name

7-bromo-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFPWMKBRDOSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351027
Record name 7-bromo-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one

CAS RN

90814-91-8
Record name 7-bromo-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2H-(1,4)-benzothiazin-3(4h)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-bromo-benzenethiol (20 g, 0.1 mol), ethyl bromoacetate (19 g, 0.1 mol), and sodium bicarbonate (8.8 g, 0.1 mol) in DMF (200 ml) was heated to reflux for 2 hours. The mixture was diluted with water and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with water, then brine, dried (MgSO4) and evaporated to obtain the crude 7-bromo -4H-benzo[1,4]thiazin-3-one (20 g, 82%). A small portion of sample was recrystallized from ethanol to afford pure 7-bromo-4H-benzo[1,4]thiazin-3-one: mp 212-213° C.; MS (EI) m/z 243/245 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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